2-Hydroxyphenyl phenyl sulfide

Descripción

2-Hydroxyphenyl phenyl sulfide (CAS: 55214-86-3), also known as o-hydroxyphenyl phenyl sulfide, is an organosulfur compound with the molecular formula C₁₂H₁₀OS and a molecular weight of 202.27 g/mol . Structurally, it consists of a phenyl group bonded to a hydroxyphenyl moiety via a sulfur atom. This compound falls under the HS code 2930900090 (Other Organo-sulphur compounds) and is utilized in organic synthesis, coordination chemistry, and materials science .

Propiedades

IUPAC Name |

2-phenylsulfanylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10OS/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKOURMQKUUQMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70452577 | |

| Record name | 2-HYDROXYPHENYL PHENYL SULFIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55214-86-3 | |

| Record name | 2-HYDROXYPHENYL PHENYL SULFIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

2-Hydroxyphenyl phenyl sulfide (CAS No. 55214-86-3) is an organic compound characterized by the presence of a hydroxyl group and a sulfide linkage. This compound has garnered attention due to its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This article reviews the available literature on the biological activity of 2-hydroxyphenyl phenyl sulfide, highlighting key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

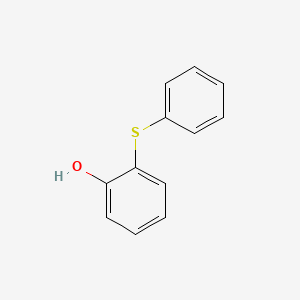

The chemical structure of 2-hydroxyphenyl phenyl sulfide can be represented as follows:

This compound consists of a phenolic hydroxyl group attached to a phenyl sulfide. The presence of the hydroxyl group contributes to its reactivity and biological activity.

Antimicrobial Activity

Research has shown that 2-hydroxyphenyl phenyl sulfide exhibits significant antimicrobial properties. A study conducted by explored the antimicrobial effects of various flavonoids, including derivatives similar to 2-hydroxyphenyl phenyl sulfide. The results indicated that compounds with a hydroxyl group often demonstrated enhanced antibacterial activity against both suspended bacteria and biofilms.

Table 1: Antimicrobial Activity Comparison

| Compound | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| 2-Hydroxyphenyl phenyl sulfide | 50 µg/mL | Bactericidal |

| Flavonoid A | 25 µg/mL | Bactericidal |

| Flavonoid B | 75 µg/mL | Moderate |

Antioxidant Activity

The antioxidant potential of 2-hydroxyphenyl phenyl sulfide has also been investigated. A study indicated that compounds containing hydroxyl groups can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. The mechanism involves the donation of hydrogen atoms from the hydroxyl group to reactive oxygen species (ROS), thus neutralizing them .

Table 2: Antioxidant Activity Assessment

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| 2-Hydroxyphenyl phenyl sulfide | 85% | 30 |

| Vitamin C | 95% | 20 |

| Quercetin | 90% | 25 |

Anti-inflammatory Effects

In vitro studies have suggested that 2-hydroxyphenyl phenyl sulfide may possess anti-inflammatory properties. The compound appears to inhibit the production of pro-inflammatory cytokines in macrophages, which are crucial mediators in inflammatory responses. This effect is likely mediated through the modulation of signaling pathways involved in inflammation .

The biological activity of 2-hydroxyphenyl phenyl sulfide can be attributed to several mechanisms:

- Hydrogen Bonding : The hydroxyl group allows for hydrogen bonding with biological targets, enhancing interaction with proteins and enzymes.

- Reactive Oxygen Species Scavenging : The compound's ability to donate hydrogen atoms contributes to its antioxidant activity.

- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation .

Case Studies

- Antimicrobial Efficacy : A study published in Frontiers in Chemistry demonstrated that derivatives similar to 2-hydroxyphenyl phenyl sulfide showed promising results against Staphylococcus aureus, indicating potential for development as an antibacterial agent .

- Antioxidant Research : An investigation into various flavonoids highlighted that compounds with structural similarities to 2-hydroxyphenyl phenyl sulfide exhibited significant antioxidant activities, suggesting its utility in preventing oxidative damage .

- Inflammatory Response Modulation : Research on macrophage cultures revealed that treatment with this compound led to decreased levels of TNF-alpha and IL-6, key inflammatory markers, supporting its role as an anti-inflammatory agent .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Hydroxyphenyl phenyl sulfide has been investigated for its biological activity, particularly as an antibacterial and anticancer agent.

Case Study: Antimycobacterial Activity

A focused library of chalcones, including derivatives of 2-hydroxyphenyl phenyl sulfide, was synthesized and tested against Mycobacterium tuberculosis H37Rv. The results showed that certain derivatives exhibited potent growth inhibitory activity with IC90 values ranging from 8.9 to 28 µM, indicating their potential as therapeutic agents against tuberculosis .

Organic Synthesis

The compound serves as a valuable synthon in organic synthesis due to its ability to participate in various chemical reactions.

Reactivity and Functional Group Transformations

The C-S bond in sulfides like 2-hydroxyphenyl phenyl sulfide is relatively weak, allowing for facile cleavage under nucleophilic and electrophilic conditions. This property is exploited in the synthesis of alkyl-substituted cyclic ketones and other complex organic molecules .

Table 1: Summary of Synthetic Applications

| Application | Description |

|---|---|

| Synthesis of Alkyl Halides | Used as a precursor for generating alkyl halides through functional group transformations. |

| Protective Group Chemistry | Acts as a protective group for various functional groups during multi-step syntheses. |

| Reductive Cleavage | The C-S bond can be cleaved to remove the sulfide functional group selectively. |

Materials Science

Recent advancements have explored the use of 2-hydroxyphenyl phenyl sulfide in developing thermochromic materials.

Thermochromic Applications

Research has indicated that compounds similar to 2-hydroxyphenyl phenyl sulfide can be incorporated into microcapsules that change color with temperature variations. These materials can be used in sensors and display technologies, providing visual feedback based on thermal changes .

Table 2: Thermochromic Material Properties

| Property | Value/Description |

|---|---|

| Sensitivity | High sensitivity to temperature changes |

| Application | Suitable for use in inks and coatings for temperature-sensitive applications |

Environmental Chemistry

The environmental impact and degradation pathways of sulfides like 2-hydroxyphenyl phenyl sulfide are also under investigation.

Ecotoxicological Assessments

Studies evaluating the ecological risks associated with various sulfides have shown that while many are used in high volumes, their potential for ecological harm varies significantly based on their chemical structure and reactivity .

Comparación Con Compuestos Similares

Diphenyl Sulfide (C₁₂H₁₀S)

2-(3,4-Dimethoxyphenyl)ethyl Phenyl Sulfide (C₁₆H₁₈O₂S)

- CAS : 197142-08-8

- Molecular Weight : 274.38 g/mol .

- Key Differences :

- Methoxy substituents enhance electron density on the aromatic ring, increasing reactivity in nucleophilic substitutions.

- Bulkier structure reduces solubility in aqueous media compared to 2-hydroxyphenyl phenyl sulfide.

Physicochemical and Reactivity Comparison

Table 1: Comparative Properties of Selected Sulfides

| Compound | Molecular Formula | MW (g/mol) | CAS | Key Functional Groups | Reactivity Profile |

|---|---|---|---|---|---|

| 2-Hydroxyphenyl phenyl sulfide | C₁₂H₁₀OS | 202.27 | 55214-86-3 | –OH, –S– | Hydrogen bonding, oxidation to sulfone |

| Diphenyl sulfide | C₁₂H₁₀S | 186.27 | 139-66-2 | –S– | Inert to electrophilic substitution |

| Diphenyl disulfide | C₁₂H₁₀S₂ | 218.34 | 882-33-7 | –S–S– | Redox-active (disproportionation) |

| 2-(3,4-Dimethoxyphenyl)ethyl phenyl sulfide | C₁₆H₁₈O₂S | 274.38 | 197142-08-8 | –OCH₃, –S– | Electron-rich aromatic substitutions |

Key Observations:

Solubility: The hydroxyl group in 2-hydroxyphenyl phenyl sulfide improves solubility in polar solvents (e.g., ethanol, acetone) compared to diphenyl sulfide .

Reactivity :

- The hydroxyl group enables chelation with metal ions, making it useful in catalysis .

- Diphenyl disulfide undergoes facile cleavage under reducing conditions, unlike the stable thioether bond in 2-hydroxyphenyl phenyl sulfide .

Thermal Stability : Diphenyl sulfide exhibits higher thermal stability (decomposition >250°C) due to the absence of polar groups, whereas 2-hydroxyphenyl phenyl sulfide may degrade at lower temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.